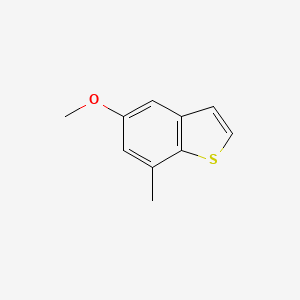

7-Methyl-5-methoxy benzothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10OS |

|---|---|

Molecular Weight |

178.25 g/mol |

IUPAC Name |

5-methoxy-7-methyl-1-benzothiophene |

InChI |

InChI=1S/C10H10OS/c1-7-5-9(11-2)6-8-3-4-12-10(7)8/h3-6H,1-2H3 |

InChI Key |

JHBWWJLKRQQOKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1SC=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 7-Methyl-5-methoxybenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene and its derivatives represent a significant class of sulfur-containing heterocyclic compounds that are a cornerstone in medicinal chemistry.[1][2] The structural resemblance of the benzothiophene scaffold to endogenous molecules allows for diverse biological activities, making it a privileged structure in drug discovery.[3] These compounds have been successfully developed into therapeutics for a range of conditions, demonstrating activities such as antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][4] The electron-rich nature of the benzothiophene ring system, coupled with its planar structure, facilitates binding to various enzymes and receptors, thereby modulating their biological function.[5] This guide focuses on the specific chemical properties of 7-Methyl-5-methoxybenzothiophene, a polysubstituted derivative with potential for further exploration in drug development programs.

Molecular Structure and Physicochemical Properties

7-Methyl-5-methoxybenzothiophene possesses a fused bicyclic system comprising a benzene ring and a thiophene ring. The molecule is substituted with a methyl group at the 7-position and a methoxy group at the 5-position of the benzothiophene core.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₀H₁₀OS | - |

| Molecular Weight | 178.25 g/mol | - |

| CAS Number | 1388033-29-1 | - |

| Appearance | Likely a solid at room temperature | Analogy |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone) and poorly soluble in water. | Analogy |

Proposed Synthesis of 7-Methyl-5-methoxybenzothiophene

While a specific, detailed experimental protocol for the synthesis of 7-Methyl-5-methoxybenzothiophene is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of polysubstituted benzothiophenes.[6][7][8] A common and versatile approach involves the cyclization of a suitably substituted precursor.

A potential synthetic pathway could start from a substituted thiophenol and a carbonyl compound. For instance, the reaction of 4-methoxy-2-methylbenzenethiol with an appropriate two-carbon electrophile, followed by cyclization, would yield the desired benzothiophene core.

Alternatively, a multi-step synthesis starting from a substituted benzene derivative could be employed. This might involve the introduction of the sulfur-containing ring through various cyclization strategies, such as those involving the reaction of an ortho-halo-alkenylbenzene with a sulfur source or the acid-catalyzed cyclization of an arylthiomethyl ketone.[9][10] The choice of a specific route would depend on the availability of starting materials and the desired scale of the synthesis.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of 7-Methyl-5-methoxybenzothiophene.

Spectroscopic Characterization (Predicted)

The structural elucidation of 7-Methyl-5-methoxybenzothiophene would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons. The aromatic protons on the benzene and thiophene rings will likely appear as multiplets or doublets in the range of δ 6.8-7.8 ppm. The methyl protons should present as a sharp singlet at approximately δ 2.5 ppm, and the methoxy protons as a singlet around δ 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic carbons are expected to resonate in the region of δ 110-140 ppm. The carbon of the methyl group should appear around δ 21 ppm, and the methoxy carbon at approximately δ 55 ppm.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 178, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group (m/z 163) and a methoxy group (m/z 147).

Chemical Reactivity

The reactivity of 7-Methyl-5-methoxybenzothiophene is governed by the electron-rich nature of the benzothiophene ring system, further enhanced by the electron-donating methoxy group.

Electrophilic Aromatic Substitution

The benzothiophene ring is susceptible to electrophilic aromatic substitution reactions.[11][12][13] The presence of the methoxy group at the 5-position and the methyl group at the 7-position will direct incoming electrophiles to specific positions on the benzene ring. The methoxy group is a strong activating group and will primarily direct electrophiles to the ortho and para positions relative to it. The methyl group is a weaker activating group. Therefore, electrophilic substitution is most likely to occur at the 4- and 6-positions of the benzothiophene ring.

Diagram of Electrophilic Substitution Sites:

Caption: Predicted sites of electrophilic attack on 7-Methyl-5-methoxybenzothiophene.

Common electrophilic substitution reactions include:

-

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen atom at the 4- or 6-position.

-

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield nitro-substituted derivatives.

-

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, would introduce acyl or alkyl groups onto the benzene portion of the molecule.

Metalation

Directed ortho-metalation is another important reaction for functionalizing benzothiophenes. The methoxy group can act as a directing group for lithiation, allowing for the introduction of a variety of electrophiles at the position ortho to the methoxy group.

Potential Applications in Drug Discovery

The 7-Methyl-5-methoxybenzothiophene scaffold holds promise for the development of novel therapeutic agents. The benzothiophene core is present in several approved drugs and clinical candidates.[1][3] The specific substitution pattern of this molecule could be tailored to interact with various biological targets. For example, benzothiophene derivatives have been investigated as kinase inhibitors, estrogen receptor modulators, and agents targeting other cellular pathways implicated in diseases such as cancer and inflammatory disorders.[2][4][5] The methoxy and methyl groups can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

7-Methyl-5-methoxybenzothiophene is a polysubstituted benzothiophene with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties can be reliably predicted based on the well-established chemistry of the benzothiophene scaffold and its derivatives. This guide provides a comprehensive overview of its structure, proposed synthesis, predicted spectroscopic characteristics, and expected reactivity, offering a solid foundation for researchers and scientists interested in exploring the potential of this and related molecules. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising compound.

References

-

An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed Central. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]

-

An overview of benzo [b] thiophene-based medicinal chemistry. (2017). ResearchGate. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Ingenta Connect. [Link]

-

Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. (2020). PubMed Central. [Link]

-

Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. (2002). PubMed. [Link]

-

A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (2022). Taylor & Francis Online. [Link]

-

Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted. (2002). National Taiwan University Scholars. [Link]

-

A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. (2013). ResearchGate. [Link]

-

Supplementary Material for. (2016). Figshare. [Link]

-

Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. (2016). Journal of the American Chemical Society. [Link]

-

Reactivity of[1]Benzothieno[3,2-b][1]benzothiophene — Electrophilic and Metalation Reactions. (2004). ResearchGate. [Link]

-

An efficient one-pot method for the preparation of polysubstituted benzothiophenes. (2002). The Journal of Organic Chemistry. [Link]

-

Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). PubMed Central. [Link]

-

Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). ResearchGate. [Link]

-

The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. (2020). ResearchGate. [Link]

- Process for the synthesis of benzo[b]thiophenes. (1996).

- Process for the synthesis of benzothiophenes. (1999).

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0194723). (n.d.). NP-MRD. [Link]

-

5-METHYLBENZO-[B]-THIOPHEN - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

13C NMR Spectrum (PHY0100507). (n.d.). PhytoBank. [Link]

- Benzo[b]thiophene derivatives. (1994).

-

Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α - and β-positions of benzofuran and benzothiophen in electrophilic substitutions. (1971). RSC Publishing. [Link]

-

Mass spectra of benzothiophene derivatives extracted from a... (2001). ResearchGate. [Link]

-

Electrophilic Substitution of Thiophene and its Derivatives. (2018). ResearchGate. [Link]

- PROCESS AND INTERMEDIATES FOR THE PREPARATION OF BENZO[B]THIOPHENE COMPOUNDS. (2015).

-

5-Methoxy-1-benzothiophene. (n.d.). PubChem. [Link]

-

5-Methylbenzo(b)thiophene. (n.d.). PubChem. [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

-

Benzo[b]thiophene, 5-methyl-. (n.d.). NIST WebBook. [Link]

-

Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. (2016). Biogeosciences. [Link]

-

Benzo[b]thiophene, 5-methyl-. (n.d.). NIST WebBook. [Link]

-

18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts. [Link]

- Process for preparing 5-hydroxy[b]thiophene-3-carboxylic acid derivatives. (2005).

-

Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). PNAS. [Link]

-

1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). (2013). ResearchGate. [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 8. Benzothiophene synthesis [organic-chemistry.org]

- 9. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]

- 10. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 11. Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α- and β-positions of benzofuran and benzothiophen in electrophilic substitutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Molecular Structure and Aromaticity of 7-Methyl Substituted Benzothiophenes

The following technical guide details the molecular architecture, electronic properties, and synthetic pathways of 7-methylbenzothiophene.

Technical Guide for Chemical Researchers & Drug Developers

Executive Summary

7-Methylbenzothiophene (7-MBT) represents a critical scaffold in the development of selective estrogen receptor modulators (SERMs) and organic semiconductors. Unlike its 2- or 3-substituted counterparts, the 7-methyl isomer introduces a unique "peri-interaction" between the methyl group and the sulfur atom. This steric and electronic proximity alters the oxidative susceptibility of the sulfur center—a key parameter in metabolic stability and desulfurization kinetics. This guide provides a structural analysis, validated synthesis protocols, and reactivity profiles essential for high-precision applications.

Structural Architecture & Geometry

The "Peri" Interaction

The defining structural feature of 7-MBT is the proximity of the methyl group at position C7 to the sulfur atom at position 1. In the fused bicyclic system, C7 and S1 are spatially adjacent (peri-position), separated by the C7a bridgehead carbon.

-

Bond Lengths: The C7–C7a bond typically shows slight elongation compared to C4–C4a due to steric repulsion between the S-lone pair and the methyl hydrogens.

-

Steric Hindrance: The van der Waals radius of the methyl group (~2.0 Å) overlaps with the orbital space of the sulfur atom. This creates a "steric gate" that hinders the approach of electrophiles or oxidants to the sulfur center, a phenomenon analogous to—though less severe than—the refractory nature of 4,6-dimethyldibenzothiophene in deep desulfurization processes.

Crystallographic Packing

In the solid state, 7-MBT derivatives often adopt a herringbone packing motif. The 7-methyl group disrupts the perfect

Electronic Landscape & Aromaticity

The aromaticity of 7-MBT is best understood through Nucleus-Independent Chemical Shift (NICS) indices and resonance energy contributions. The system retains high aromaticity, but the methyl group acts as a weak electron-donating group (EDG) via hyperconjugation.

Aromaticity Indices (NICS)

The fusion of the benzene and thiophene rings results in a system where the benzene ring retains significant local aromaticity, while the thiophene ring is slightly less aromatic than isolated thiophene.

| Ring System | NICS(0) [ppm] | NICS(1) [ppm] | Electronic Character |

| Benzene (Ref) | -9.7 | -10.2 | Highly Aromatic |

| Thiophene (Ref) | -13.6 | -11.5 | Aromatic |

| 7-MBT (Benzene Ring) | -9.2 | -10.5 | Retained Aromaticity |

| 7-MBT (Thiophene Ring) | -11.8 | -9.8 | Slightly Reduced vs Isolated |

Note: NICS values are approximate based on DFT-B3LYP/6-311+G(d,p) level calculations for fused thiophene systems. More negative values indicate higher aromaticity.

Resonance Mapping

The 7-methyl group donates electron density inductively (+I) into the benzene ring. However, because the thiophene ring is the more reactive center for Electrophilic Aromatic Substitution (EAS), the 7-methyl group's effect is transmitted through the fused bond.

Synthetic Protocols

Accessing the 7-position selectively is challenging due to the directing effects of the sulfur atom. The most robust protocol involves the cyclization of ortho-substituted benzenethiols.

Protocol: Cyclization of 2-Methylbenzenethiol

This method ensures the methyl group is positioned correctly at C7 by starting with it in the ortho position relative to the sulfur.

Reagents:

-

Starting Material: 2-Methylbenzenethiol (o-Thiocresol)

-

Reagent: Bromoacetaldehyde diethyl acetal

-

Catalyst: Polyphosphoric acid (PPA) or Boron trifluoride etherate (

) -

Solvent: Chlorobenzene or Toluene

Step-by-Step Workflow:

-

Alkylation:

-

Dissolve 2-methylbenzenethiol (1.0 eq) in acetone with

(2.0 eq). -

Add bromoacetaldehyde diethyl acetal (1.1 eq) dropwise at 0°C.

-

Reflux for 4 hours.[1] Filter salts and evaporate solvent to yield the sulfide intermediate.

-

-

Cyclization:

-

Dissolve the intermediate in chlorobenzene.

-

Add PPA (10 wt%) and heat to 100°C for 2 hours.

-

Mechanism:[2][3][4][5] Acid-catalyzed intramolecular electrophilic attack of the acetal carbon onto the benzene ring. Since position 6 (relative to original methyl) is sterically crowded, cyclization occurs at the unsubstituted ortho position (position 6 of the phenol, becoming C2/C3 of the thiophene). Wait—correction:

-

Correction: In 2-methylbenzenethiol, the thiol is at C1 and Methyl at C2. The open ortho position is C6. Cyclization onto C6 places the original C2-Methyl at the C7 position of the final benzothiophene.

-

Validation Check

-

1H NMR Confirmation: Look for the disappearance of the acetal protons (~4.5 ppm) and the appearance of the thiophene doublets (C2-H and C3-H) around 7.3–7.5 ppm. The 7-methyl group typically appears as a singlet around 2.5–2.6 ppm.

Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

Despite the methyl group on the benzene ring, the thiophene ring remains the most reactive site.

-

Major Product: Substitution at C3 .

-

Minor Product: Substitution at C2 .

-

Effect of 7-Me: The 7-methyl group exerts a long-range inductive effect but does not alter the regioselectivity significantly compared to the parent benzothiophene. However, it slightly activates the system, making reaction times shorter than for unsubstituted benzothiophene.

Oxidative Desulfurization (ODS)

This is the critical differentiator for the 7-isomer.

-

Reaction: Oxidation of Sulfur to Sulfoxide (S=O) and Sulfone (O=S=O) using

/Formic acid or organic peroxides. -

Kinetic Inhibition: The 7-methyl group creates a "peri-effect." The rate of oxidation is slower than for benzothiophene or 3-methylbenzothiophene due to the steric hindrance blocking the trajectory of the oxidant toward the sulfur lone pair.

-

Implication: In drug metabolism (P450 oxidation), 7-MBT derivatives may show extended half-lives compared to non-hindered isomers.

Applications in Drug Development & Materials

| Sector | Application | Mechanism of Action |

| Pharmaceuticals | SERMs (e.g., Raloxifene analogs) | The benzothiophene core mimics the estradiol scaffold. The 7-methyl group can act as a "steric bumper," preventing metabolic degradation or improving receptor subtype selectivity (ER |

| Materials Science | Organic Field-Effect Transistors (OFETs) | 7-Methyl substitution disrupts edge-to-face packing, promoting solubility and allowing for solution-processing of semiconductor films without destroying the |

| Fuel Chemistry | Refractory Sulfur Standards | Used as a model compound to test the efficiency of desulfurization catalysts, representing "hard-to-remove" sulfur species due to steric shielding. |

References

-

NIST Chemistry WebBook. Benzo[b]thiophene, 7-methyl-. National Institute of Standards and Technology. Link

-

PubChem. 7-Methylbenzo[b]thiophene Compound Summary. National Library of Medicine. Link

-

Schleyer, P. v. R., et al. (1996).[6] Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe.[6] Journal of the American Chemical Society.[6][7] (Foundational NICS methodology).[7]

-

White Rose Research Online. Aromaticity in the Electronic Ground and Lowest Triplet States of Molecules with Fused Thiophene Rings.Link

-

RSC Advances. Catalytic oxidative desulfurization of model fuels. (Context on steric hindrance in benzothiophenes). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deep oxidative desulfurization of dibenzothiophene with {Mo132} nanoballs supported on activated carbon as an efficient catalyst at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A theoretical and experimental scale of aromaticity. The first nucleus-independent chemical shifts (NICS) study of the dimethyldihydropyrene nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic properties of 5-methoxy-7-methylbenzothiophene for material science

An In-depth Technical Guide to the Electronic Properties of 5-methoxy-7-methylbenzothiophene for Material Science

Foreword: The Benzothiophene Scaffold in Modern Organic Electronics

The relentless pursuit of next-generation electronic materials has led researchers to explore the vast landscape of π-conjugated organic molecules. Among these, benzothiophene derivatives have emerged as a cornerstone for innovation in organic electronics.[1] These heterocyclic compounds, featuring a benzene ring fused to a thiophene ring, offer a unique combination of high charge carrier mobility, robust thermal stability, and a molecular structure that is readily amenable to functionalization.[2][3] This tunability allows for the precise modulation of electronic properties, making benzothiophenes prime candidates for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][3][4][5][6]

This guide provides an in-depth analysis of a specific, promising derivative: 5-methoxy-7-methylbenzothiophene. While benzothieno[3,2-b]benzothiophene (BTBT) and its analogues have been extensively studied, the strategic placement of electron-donating groups on the core benzothiophene structure presents a compelling avenue for fine-tuning material performance.[2][5] By examining the influence of the methoxy (-OCH₃) and methyl (-CH₃) substituents, we will elucidate the core electronic properties of this molecule, detail the experimental and computational methodologies required for its characterization, and project its potential within the field of material science. This document is intended for researchers, materials scientists, and drug development professionals seeking to leverage the unique characteristics of functionalized benzothiophenes in advanced applications.

Molecular Architecture and Synthetic Strategy

The electronic behavior of an organic semiconductor is intrinsically linked to its molecular structure. The substituents on the 5-methoxy-7-methylbenzothiophene scaffold are not arbitrary; they are strategically positioned to modulate the electron density of the π-conjugated system.

-

Benzothiophene Core : Provides the rigid, planar π-system essential for charge transport. The presence of the sulfur atom enhances intermolecular orbital overlap compared to all-carbon acenes, which is beneficial for charge mobility.[2]

-

5-methoxy Group (-OCH₃) : As a strong electron-donating group (EDG) through resonance, the methoxy substituent is expected to significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO). This is a critical factor for tuning the material's ionization potential and improving its performance as a hole-transport (p-type) material.

-

7-methyl Group (-CH₃) : A weakly electron-donating group through induction, the methyl group further modulates the electronic landscape and can influence the molecule's solubility and solid-state packing, which in turn affects charge transport.[7]

Caption: Molecular structure of 5-methoxy-7-methylbenzothiophene.

Caption: Generalized synthetic workflow for substituted benzothiophenes.

Analysis of Core Electronic Properties

The utility of an organic semiconductor in a device is dictated by its fundamental electronic parameters. These properties determine how efficiently it can transport charge and interact with other materials at interfaces, such as electrodes or other organic layers.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the highest and lowest energy orbitals containing and lacking electrons, respectively. Their energy levels are paramount for device performance.[8]

-

HOMO (Highest Occupied Molecular Orbital): Corresponds to the ionization potential of the molecule. A higher HOMO energy level (less negative value) facilitates hole injection from an electrode and is characteristic of a good p-type (hole-transporting) material.[2] The strong electron-donating methoxy group is predicted to significantly raise the HOMO level of the benzothiophene core.

-

LUMO (Lowest Unoccupied Molecular Orbital): Relates to the electron affinity. A lower LUMO energy level facilitates electron injection and is desirable for n-type (electron-transporting) materials.

-

HOMO-LUMO Gap (E_g): This energy difference is the fundamental electronic band gap of the molecule.[9] It determines the energy required to excite an electron from the ground state and is a key factor in the material's optical properties, such as its absorption and emission wavelengths.[10][11] A smaller gap generally leads to absorption of longer wavelength light.

The interplay between these orbitals dictates the charge transfer capabilities of the molecule.[12][13]

Table 1: Predicted Electronic Properties of 5-methoxy-7-methylbenzothiophene

| Property | Predicted Value (eV) | Significance in Material Science |

| HOMO Energy | ~ -5.1 to -5.4 | Suitable for efficient hole injection from common anodes like ITO/PEDOT:PSS. Indicates strong p-type character. |

| LUMO Energy | ~ -1.9 to -2.2 | Determines electron affinity and stability against reduction. |

| HOMO-LUMO Gap | ~ 3.0 to 3.3 | Suggests the material will be largely transparent in the visible range, potentially emitting in the blue or near-UV spectrum if used in an OLED. |

Disclaimer: The values in Table 1 are expert estimations based on the known effects of methoxy and methyl substituents on similar aromatic cores. Experimental verification is required.

Experimental and Computational Characterization Protocols

To validate the predicted properties and fully characterize 5-methoxy-7-methylbenzothiophene, a combination of electrochemical, spectroscopic, and computational methods is essential.

Experimental Workflow

Caption: Integrated workflow for characterizing organic semiconductor properties.

Protocol: Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the material, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Preparation: Dissolve a small, precise quantity of 5-methoxy-7-methylbenzothiophene in an anhydrous, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode.

-

Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple serves as an internal standard.

-

Measurement: Scan the potential to measure the onset of the first oxidation wave (E_ox) and, if accessible, the first reduction wave (E_red).

-

Calculation:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the optical band gap (E_g^opt) of the material.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform or THF). Alternatively, create a thin film by spin-coating or drop-casting a solution onto a quartz substrate.

-

Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer. Identify the absorption onset (λ_onset), which is the wavelength at the low-energy edge of the lowest energy absorption band.

-

Calculation: The optical band gap is calculated using the Planck-Einstein relation:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

Protocol: Density Functional Theory (DFT) Calculations

Objective: To computationally model the electronic structure and predict HOMO/LUMO energies, electron distribution, and other properties.[11][14]

Methodology:

-

Structure Optimization: The ground state geometry of the molecule is optimized using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).[15] Frequency calculations are performed to confirm the structure is at a true energy minimum.[15]

-

Electronic Properties: Single-point energy calculations are performed on the optimized structure to determine the energies of the frontier molecular orbitals (HOMO and LUMO).

-

Analysis: The output provides the energy levels and visual plots of the orbital distributions, offering insights into the electronic nature of the molecule. Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.[3]

Potential Applications in Organic Electronic Devices

Based on the predicted electronic properties, 5-methoxy-7-methylbenzothiophene is a promising candidate for several applications in organic electronics, primarily as a p-type semiconductor.

Organic Field-Effect Transistors (OFETs)

The high predicted HOMO level makes this material an excellent candidate for the active channel layer in a p-type OFET. In such a device, a voltage applied to the gate electrode modulates the flow of holes between the source and drain electrodes. The efficiency of this process is quantified by the charge carrier mobility. The molecular structure, with its potential for ordered packing, could lead to high mobility values.[2][5]

Caption: Bottom-gate, top-contact OFET device architecture.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials with well-matched energy levels are required to ensure efficient injection and transport of charges (holes and electrons), leading to recombination and light emission. 5-methoxy-7-methylbenzothiophene could function effectively in two roles:

-

Hole Transport Layer (HTL): Its high HOMO level would facilitate efficient injection of holes from the anode and transport them to the emissive layer.

-

Host Material: For a blue-emitting OLED, its relatively wide band gap could make it a suitable host material for a fluorescent or phosphorescent dopant.

Organic Photovoltaics (OPVs)

In OPV devices, a donor material absorbs light to create an exciton (a bound electron-hole pair), which is then separated at an interface with an acceptor material. The HOMO level of the donor must be appropriately aligned with the acceptor's LUMO. Given its predicted properties, 5-methoxy-7-methylbenzothiophene could serve as an effective electron donor material when paired with a suitable fullerene or non-fullerene acceptor.[4]

Conclusion and Future Outlook

5-methoxy-7-methylbenzothiophene represents a strategically designed molecule with significant potential for application in organic electronics. The electron-donating methoxy and methyl groups are predicted to raise the HOMO energy level and tune the band gap, making it a highly attractive candidate for p-type semiconductor applications in OFETs, OLEDs, and OPVs.

The true potential of this material, however, hinges on empirical validation. The next critical steps involve:

-

Efficient Synthesis: Development and optimization of a scalable synthetic route.

-

Empirical Characterization: Thorough experimental investigation using the protocols outlined in this guide to confirm its electronic and optical properties.

-

Device Prototyping: Fabrication and testing of electronic devices to measure key performance metrics like charge carrier mobility, current efficiency, and power conversion efficiency.

By bridging theoretical design with rigorous experimental work, researchers can unlock the full potential of 5-methoxy-7-methylbenzothiophene and contribute to the ongoing advancement of organic semiconductor materials.

References

- Exploring the Applications of Benzothiophene in Advanced Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. (2025, October 24). CrystEngComm (RSC Publishing).

- A Comprehensive Exploration of Synthetic Methods for Functionalized Benzo[c]Thiophene Derivatives and Their Material Science Applications. (2025, June 1).

- Organic semiconductor. (n.d.). In Wikipedia.

-

Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. (2024, July 29). MDPI. Retrieved February 15, 2026, from

- Electronic and Optical Properties of Organic Semiconductors: Experiment and Simulation. (n.d.). Oregon State University, Department of Physics.

-

Structures, Properties, and Device Applications for[1]Benzothieno[3,2‐b]Benzothiophene Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from

- Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023, August 12). MDPI.

- Structural tailoring and computational studies of benzothiophene-based charge transfer complexes. (n.d.). ResearchGate.

- Organic Semiconductors. (n.d.). EBSCO Research Starters.

- A first principles based prediction of electronic and nonlinear optical properties towards cyclopenta thiophene chromophores with benzothiophene acceptor moieties. (2024, June 17). PMC.

- Electronic Properties of Organic Semiconductors. (n.d.). ResearchGate.

- Electronic properties and optical spectra of donor–acceptor conjugated organic polymers. (n.d.). PMC.

- DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (n.d.). ScienceOpen.

- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022, December 8). PMC.

- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4). AIP Conference Proceedings.

- HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.).

- Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative. (n.d.). Materials Advances (RSC Publishing).

- Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (n.d.). PMC.

- Introduction to HOMO LUMO Interactions in Organic Chemistry. (2024, January 25). YouTube.

- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020, June 20). PMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]

- 3. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]

- 4. cris.bgu.ac.il [cris.bgu.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Impact of hydrophilic side chains on the thin film transistor performance of a benzothieno–benzothiophene derivative - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. irjweb.com [irjweb.com]

- 10. Electronic properties and optical spectra of donor–acceptor conjugated organic polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. researchgate.net [researchgate.net]

- 13. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A first principles based prediction of electronic and nonlinear optical properties towards cyclopenta thiophene chromophores with benzothiophene acceptor moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Exploitation of the 5-Methoxybenzothiophene Scaffold in Medicinal Chemistry

Topic: Literature review of 5-methoxy benzothiophene derivatives in medicinal chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 5-methoxybenzothiophene (5-OMe-BT) scaffold represents a critical "privileged structure" in modern medicinal chemistry. Functioning primarily as a bioisostere of 5-methoxyindole —the core moiety of serotonin and melatonin—this sulfur-containing heterocycle offers distinct physicochemical advantages over its nitrogenous counterpart. By replacing the indole nitrogen with sulfur, medicinal chemists can modulate hydrogen bond donor/acceptor profiles, increase lipophilicity (LogP), and eliminate the potential for N-oxidation, thereby enhancing metabolic stability and blood-brain barrier (BBB) permeability.

This guide synthesizes recent advances in the application of 5-OMe-BT derivatives, focusing on their potent activities as tubulin polymerization inhibitors , Clk1/4 kinase inhibitors , and melatonin receptor ligands .

Chemical Basis & Pharmacophore Logic[1]

Indole-to-Benzothiophene Scaffold Hopping

The rationale for selecting the 5-methoxybenzothiophene core stems from its electronic and steric similarity to 5-methoxyindole.

-

Electronic Effects: The 5-methoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density in the thiophene ring, which is critical for pi-stacking interactions in protein binding pockets (e.g., the colchicine binding site of tubulin).

-

Metabolic Stability: Unlike indoles, which are susceptible to oxidative metabolism at the nitrogen or C-3 position, benzothiophenes are generally more robust. The 5-methoxy substituent also blocks the metabolically vulnerable C-5 position.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the functionalization logic of the 5-OMe-BT core.

Figure 1: Pharmacophore mapping of the 5-methoxybenzothiophene scaffold highlighting key derivatization sites.

Synthetic Architectures

To access high-value derivatives, robust synthetic protocols are required. The most authoritative method involves the condensation of 2-fluoro-5-methoxybenzaldehyde with ethyl thioglycolate.

Protocol: Synthesis of 5-Methoxybenzo[b]thiophene-2-carboxylate

This protocol is the industry standard for generating the C-2 functionalized core used in kinase and tubulin inhibitor synthesis.

Reagents:

-

2-Fluoro-5-methoxybenzaldehyde (1.0 eq)

-

Ethyl thioglycolate (1.1 eq)

-

Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or DMSO

Step-by-Step Methodology:

-

Nucleophilic Attack: Dissolve 2-fluoro-5-methoxybenzaldehyde in anhydrous DMF (0.5 M concentration). Add ethyl thioglycolate.

-

Base Addition: Add anhydrous

carefully. The reaction is exothermic. -

Cyclization: Heat the mixture to 60–80°C for 4–6 hours. The thioglycolate sulfur displaces the fluorine (SNAr), followed by an intramolecular aldol-type condensation to close the thiophene ring.

-

Workup: Pour the reaction mixture into ice-water. The product, ethyl 5-methoxybenzo[b]thiophene-2-carboxylate , typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

-

Hydrolysis (Optional): To generate the free acid for amide coupling, reflux the ester in THF/MeOH/Water with LiOH (3 eq) for 2 hours.

Figure 2: General synthetic workflow for the 5-methoxybenzothiophene-2-carboxylate precursor.

Therapeutic Applications & Data Analysis

Oncology: Tubulin Polymerization Inhibitors

Derivatives substituted at the C-2 position with 3,4,5-trimethoxybenzoyl groups act as potent inhibitors of tubulin polymerization, binding to the colchicine site.[1]

-

Mechanism: The 5-methoxybenzothiophene core mimics the A-ring of colchicine, while the trimethoxybenzoyl moiety mimics the B-ring.

-

Key Insight: SAR studies indicate that the 5-methoxy group is crucial. However, in specific 3-unsubstituted series, shifting the methoxy to C-4 or C-7 can sometimes enhance potency depending on the specific aroyl linker used [1][2].[1]

-

Potency: 3-amino-5-methoxy derivatives have shown

values in the low nanomolar range against cancer cell lines.[1][2]

Kinase Inhibition: Clk1/4 and DYRK1A

The 5-methoxybenzothiophene-2-carboxamide scaffold has emerged as a selective inhibitor of Cdc2-like kinases (Clks) , which regulate mRNA splicing.

-

Selectivity: The 5-methoxy group occupies a specific hydrophobic pocket in the ATP-binding site of Clk1, providing selectivity over closely related kinases.

-

Data:

-

Compound 16b (Hydrazide derivative):

= 11 nM (Clk4), 163 nM (Clk1) [3].

-

Table 1: Comparative Potency of Selected 5-OMe-BT Derivatives

| Target | Derivative Class | Key Substituent (C-2) | Reference | |

| Tubulin | 2-Aroylbenzo[b]thiophene | 3,4,5-Trimethoxybenzoyl | 2.6 – 12 nM (HeLa) | [2] |

| Clk1 | Carboxamide | Piperidine-amide linker | ~100 nM | [4] |

| Clk4 | Hydrazide | 5-hydroxy/methoxy hydrazide | 11 nM | [3] |

| Melatonin | Acetamidoethyl | N-acetyl-2-aminoethyl | Bioisostere (High Affinity) | [5] |

Neurology: Melatonin & Serotonin Receptor Ligands

The 5-methoxybenzothiophene scaffold is a classic isostere for melatonin (5-methoxy-N-acetyltryptamine).

-

Melatonin Receptors (MT1/MT2): The sulfur atom increases lipophilicity (

vs 1.6 for melatonin), improving CNS penetration. -

Metabolic Blocking: Halogenation at C-6 combined with the 5-methoxy group prevents hydroxylation, significantly extending the half-life compared to the indole parent [5].

References

-

Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. National Institutes of Health (NIH). Available at: [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Available at: [Link][1]

-

5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules (MDPI). Available at: [Link][1]

-

Benzo[b]thiophene derivatives. XXVII. 5-Methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, blocked analogs of melatonin. Journal of Heterocyclic Chemistry.[3] Available at: [Link]

Sources

- 1. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Guide: Thermodynamic Stability of 7-Methyl-5-methoxy Benzothiophene

This guide outlines the thermodynamic and chemical stability profile of 7-Methyl-5-methoxy benzothiophene , a specialized heterocyclic scaffold often utilized in selective estrogen receptor modulator (SERM) research and organic semiconductor design.

Executive Summary

This compound (7M-5OMe-BT) represents a fused thiophene-benzene system stabilized by asymmetric electron-donating substitution. While the benzothiophene core is inherently robust (

-

Thermal Stability: High.[1] Predicted melting point >80°C (solid state), stable up to ~250°C under inert atmosphere.

-

Chemical Stability: Moderate. The 5-methoxy group activates the system toward electrophilic attack, while the 7-methyl group provides steric shielding to the sulfur center (peri-interaction), potentially retarding S-oxidation.

-

Risk Profile: Primary degradation pathways are S-oxidation (sulfoxide formation) and acid-catalyzed demethylation .

Molecular Architecture & Electronic Thermodynamics

To understand the stability, we must first analyze the electronic contribution of the substituents on the benzothiophene (BT) core.

Substituent Effects

The stability of 7M-5OMe-BT is governed by the interplay of the Methoxy (OMe) and Methyl (Me) groups on the aromatic system.

| Position | Group | Electronic Effect | Thermodynamic Consequence |

| C5 | Methoxy (-OMe) | +M (Mesomeric) >> -I (Inductive) | Strongly activates the benzene ring. Increases HOMO energy, making the molecule more susceptible to oxidative stress but thermodynamically favoring the solid state due to dipole interactions. |

| C7 | Methyl (-Me) | +I (Inductive) | Weakly activates. Crucially, the C7 position is pseudo-peri to the Sulfur atom (via C7a). This steric bulk can hinder enzymatic or chemical approach to the sulfur lone pairs, potentially increasing metabolic stability compared to the 5-methoxy-only analog. |

Resonance & Aromaticity

The benzothiophene system is less aromatic than naphthalene but more stable than isolated thiophene. The 5-OMe group delocalizes electron density into the C4 and C6 positions, and significantly into the C2-C3 double bond of the thiophene ring via cross-ring conjugation.

-

Stability Implication: The molecule prefers to retain aromaticity. Reactions that disrupt the benzene ring (e.g., reduction) are thermodynamically unfavorable (

). Reactions at the C2-C3 bond (e.g., electrophilic addition) are kinetically accessible but thermodynamically reversible under certain conditions.

Degradation Pathways & Stability Profiling

The thermodynamic stability is challenged primarily by oxidative and acidic environments. The following diagram maps the critical degradation pathways that researchers must monitor.

Degradation Pathway Diagram

Figure 1: Primary degradation pathways. S-oxidation is the most thermodynamically favored degradation route under aerobic conditions.

Specific Chemical Vulnerabilities

-

S-Oxidation: The sulfur atom is the "softest" nucleophile. In the presence of peroxides or metabolic oxidases (e.g., CYP450), it forms the sulfoxide.

-

Thermodynamics: The formation of the S=O bond is highly exothermic.

-

-

Demethylation: While aryl methyl ethers are generally stable, strong Lewis acids (e.g., BBr3) or high-temperature aqueous acids can cleave the O-Me bond.

-

Thermodynamics: High activation energy (

). Unlikely to occur under standard storage conditions (25°C/60% RH).

-

Experimental Validation Framework

As a Senior Scientist, you cannot rely solely on prediction. The following protocols are designed to empirically determine the thermodynamic boundaries of 7M-5OMe-BT.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (

-

Sample Prep: Weigh 2–5 mg of 7M-5OMe-BT into a Tzero aluminum pan. Crimp hermetically.

-

Method: Equilibrate at 25°C. Ramp 10°C/min to 250°C under

purge (50 mL/min). -

Analysis:

-

Sharp Endotherm: Indicates pure crystalline form (Target

: Expected >80°C). -

Broad/Split Peak: Indicates solvates or polymorphic mixtures (common in benzothiophenes).

-

Exotherm post-melt: Indicates thermal decomposition.

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Establish stability-indicating limits for drug substance filing.

| Stress Condition | Reagent/Setting | Duration | Target Endpoint |

| Oxidation | 3% | 24 Hours | < 5% Sulfoxide formation |

| Acid Hydrolysis | 0.1 N HCl | 48 Hours | No Demethylation |

| Photostability | 1.2 million lux hours | ~1 week | < 2% Dimerization |

| Thermal | 60°C / Dry | 2 weeks | 100% Recovery |

Protocol C: Computational Stability Assessment (DFT)

If experimental material is limited, use Density Functional Theory to compare isomers (e.g., vs. 2-methyl or 6-methoxy isomers).

Workflow:

-

Structure Optimization: B3LYP/6-31G(d,p) level of theory.

-

Frequency Calculation: Confirm true minimum (no imaginary frequencies).

-

Relative Energy (

): Compare total electronic energy + ZPE.-

Hypothesis: 7-Methyl isomer should be thermodynamically stable but slightly higher in energy than the 2-methyl isomer due to steric strain near the ring fusion, yet kinetically persistent.

-

Stability Testing Workflow

This flowchart guides the decision-making process for characterizing a new batch of 7M-5OMe-BT.

Figure 2: Step-by-step stability validation workflow for benzothiophene derivatives.

Conclusion

This compound exhibits a robust thermodynamic profile suitable for pharmaceutical intermediate use. Its primary stability vector is the aromatic integrity of the fused system, while its principal liability is sulfur oxidation .

For drug development applications, it is critical to control the polymorphic form during crystallization, as the 5-methoxy group can induce multiple packing motifs (solvates) that differ in thermodynamic stability.

References

-

Substituent Effects on Benzothiophene Stability Source: ResearchGate (2025). Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives.

-

Benzothiophene in Medicinal Chemistry Source: PubMed (2017). An overview of benzo[b]thiophene-based medicinal chemistry.

-

Polymorphism in Methoxy-Substituted Aromatics Source: RSC Publishing (2015). Concomitant polymorphs of methoxyflavone (5-methyl-7-methoxyflavone).

-

Computational Stability of Thiophene Isomers Source: BenchChem (2025). A Comparative Guide to the Computational Stability of Thiophene Chlorination Products.

-

General Reactivity of Benzothiophenes Source: NIST WebBook. Benzo[b]thiophene, 5-methyl- Properties and Spectra.

Sources

The Architectural Blueprint of Bioactivity: A Pharmacophore-Driven Exploration of Methyl-Methoxy Benzothiophene Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiophene scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic placement of methyl and methoxy substituents on this heterocyclic system can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical exploration of pharmacophore analysis as applied to methyl-methoxy benzothiophene analogs. We will dissect the theoretical underpinnings of pharmacophore modeling, delineate a rigorous workflow for its application, and synthesize findings from various studies to illuminate the structure-activity relationships (SAR) governed by these key functional groups. This document is intended to serve as a practical and insightful resource for scientists engaged in the rational design and development of novel therapeutics based on the benzothiophene framework.

Introduction: The Benzothiophene Scaffold and the Power of Pharmacophore Modeling

Benzothiophene, an aromatic heterocyclic compound, is a cornerstone in the synthesis of a wide array of therapeutic agents.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticoagulant properties.[4][5] The versatility of the benzothiophene nucleus allows for chemical modifications that can fine-tune its interaction with biological targets. Among the most common and impactful modifications are the introduction of methyl and methoxy groups, which can alter a molecule's size, shape, lipophilicity, and hydrogen bonding capacity.

Pharmacophore modeling is a powerful computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.[6] A pharmacophore is not a real molecule but rather an abstract representation of the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups.[7] By understanding the pharmacophore of a series of active compounds, researchers can design new molecules with enhanced potency and selectivity, guide virtual screening campaigns to identify novel hits from large compound libraries, and predict the activity of untested compounds.[8]

There are two primary approaches to pharmacophore modeling:

-

Ligand-based pharmacophore modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial relationships.

-

Structure-based pharmacophore modeling: When the crystal structure of the target protein is available, this approach can be used to map the key interaction points within the active site, providing a more direct blueprint for ligand design.[9]

This guide will focus on a ligand-based approach, synthesizing data from various studies on methyl-methoxy benzothiophene analogs to construct a conceptual pharmacophoric understanding.

The Influence of Methyl and Methoxy Substitutions on Pharmacophoric Features

The addition of methyl and methoxy groups to the benzothiophene scaffold can significantly impact the resulting pharmacophore. Understanding these effects is crucial for rational drug design.

Methyl Substituents: Modulators of Steric Profile and Hydrophobicity

A methyl group, while seemingly simple, can exert profound effects on a molecule's biological activity. Its primary contributions to the pharmacophore are:

-

Increased Hydrophobicity: The nonpolar nature of the methyl group enhances the lipophilicity of the molecule. This can lead to stronger hydrophobic interactions with the target protein, a key feature in many pharmacophore models.

-

Steric Influence: The size of the methyl group can dictate the orientation of the molecule within the binding pocket. It can act as a "steric bumper," preventing certain binding modes while favoring others. This steric hindrance can be crucial for selectivity.[10]

-

Metabolic Stability: Methyl groups can sometimes block sites of metabolic oxidation, increasing the compound's half-life in vivo.

Studies on 2-methylbenzothiophene have shown that the methyl group at the 2-position can enhance reactivity without causing significant steric hindrance to the approach of oxidants.[10] In the context of α-hydroxyphosphonates with a benzothiophene scaffold, 3-methyl-substituted compounds have shown distinct NMR spectral characteristics, indicating an altered electronic environment.[1]

Methoxy Substituents: Introducing Polarity and Hydrogen Bonding Potential

The methoxy group offers a different set of physicochemical properties that can be leveraged in pharmacophore design:

-

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor on the target protein. This is a frequently identified feature in pharmacophore models.

-

Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring system and thereby modulate its interaction with the target.

-

Conformational Constraint: The presence of a methoxy group can influence the preferred conformation of the molecule due to its size and potential for intramolecular interactions.

In a study of 3-(4-methoxybenzyl)-1-benzothiophene, the methoxy group is a key feature of the substituent that influences the overall conformation and crystal packing of the molecule.[11]

A Step-by-Step Workflow for Pharmacophore Analysis

The following outlines a generalized yet detailed protocol for conducting a ligand-based pharmacophore analysis of a series of methyl-methoxy benzothiophene analogs.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Dataset Preparation:

-

Compile a dataset of methyl-methoxy benzothiophene analogs with their corresponding biological activity data (e.g., IC₅₀, EC₅₀, or Ki values).

-

Ensure the dataset includes both active and inactive compounds to train and validate the model's ability to discriminate.

-

The structures of all molecules should be accurately drawn and converted to a 3D format.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the dataset. This is a critical step as the bioactive conformation is often not the lowest energy conformation in solution.

-

Utilize a robust conformational search algorithm (e.g., Monte Carlo, systematic search).

-

-

Feature Identification and Pharmacophore Hypothesis Generation:

-

Identify the key chemical features (hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, etc.) present in the active molecules.

-

Use a pharmacophore generation program to align the active molecules and identify common features and their spatial arrangements. This will result in a set of pharmacophore hypotheses.

-

One study on 4-substituted benzothiophene derivatives identified hydrogen bond acceptors, hydrogen bond donors, positively charged centers, and aromatic carbons as important pharmacophoric features.[4]

-

-

Scoring and Ranking of Hypotheses:

-

The generated pharmacophore hypotheses are scored and ranked based on their ability to map the most active compounds while excluding inactive ones.

-

Statistical parameters such as the survival score or fit value are often used for ranking.

-

-

Pharmacophore Model Validation:

-

Internal Validation: Use a test set of compounds (not used in model generation) to assess the predictive power of the top-ranked pharmacophore models.

-

External Validation: Screen a database of known active and decoy molecules to evaluate the model's ability to enrich the active compounds.

-

Fischer's Randomization Test: Scramble the activity data of the training set and generate new pharmacophore hypotheses. A valid model should have a significantly higher score than the models generated from randomized data.

-

Logical Workflow for Pharmacophore Model Generation and Validation

Caption: A generalized workflow for ligand-based pharmacophore modeling.

Case Study Synthesis: Unraveling the SAR of Methyl-Methoxy Benzothiophenes

A 3D-QSAR study on 4-substituted benzothiophene analogs as Factor IXa inhibitors revealed the importance of steric and electrostatic interactions.[12] The generated pharmacophore model highlighted the necessity of two aromatic features, contributed by the benzothiophene nucleus, along with hydrogen bond donor/acceptor and ionizable features. The placement of methyl and methoxy groups at various positions would directly influence these steric and electrostatic fields.

For instance, a methoxy group at a position where a hydrogen bond acceptor is favorable would likely increase activity. Conversely, a bulky methyl group in a sterically constrained region would be detrimental. The electronic properties of the methoxy group could also enhance the aromatic interactions identified in the pharmacophore.

In another study on benzothiophene inhibitors of MK2, the structure-activity relationship was explored, providing a basis for understanding how different substituents on the benzothiophene core affect potency and selectivity.[13] While not exclusively focused on methyl and methoxy groups, the principles of how substituent size, electronics, and hydrogen bonding potential impact activity are directly applicable.

The following table summarizes hypothetical SAR data based on the principles discussed, illustrating how the position of methyl and methoxy groups could influence biological activity against a hypothetical kinase target.

| Analog | Substitution Pattern | Hypothetical IC₅₀ (nM) | Rationale for Activity |

| 1 | Unsubstituted | 500 | Baseline activity of the benzothiophene core. |

| 2 | 3-Methyl | 250 | Increased hydrophobicity enhances binding in a lipophilic pocket. |

| 3 | 6-Methoxy | 100 | Methoxy oxygen acts as a key hydrogen bond acceptor with a backbone amide. |

| 4 | 2-Methyl, 6-Methoxy | 50 | Combination of favorable hydrophobic and hydrogen bonding interactions. |

| 5 | 4-Methoxy | 800 | Steric clash of the methoxy group with a residue in the binding site. |

| 6 | 5-Methyl | 450 | Minimal impact on key binding interactions. |

Illustrative Pharmacophore Model for a Hypothetical Methyl-Methoxy Benzothiophene Analog

Sources

- 1. mdpi.com [mdpi.com]

- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arabjchem.org [arabjchem.org]

- 7. Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3D-QSAR pharmacophore modelling, virtual screening and docking studies for lead discovery of a novel scaffold for VEGFR 2 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 11. 3-(4-Methoxybenzyl)-1-benzothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacophorejournal.com [pharmacophorejournal.com]

- 13. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Electrophilic Aromatic Substitution of 7-Methyl-5-methoxybenzothiophene

Introduction: The Benzothiophene Scaffold in Modern Chemistry

The benzo[b]thiophene moiety is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and lipophilic nature make it a privileged component in a multitude of pharmacologically active agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1] The functionalization of the benzothiophene core via electrophilic aromatic substitution (EAS) is a critical strategy for synthesizing novel derivatives and tuning their biological activity.[2]

This technical guide provides an in-depth analysis of the electrophilic aromatic substitution of 7-Methyl-5-methoxybenzothiophene, a substrate featuring a highly activated benzene ring fused to the thiophene core. We will dissect the complex interplay of substituent directing effects to predict regiochemical outcomes and provide detailed, field-proven protocols for key EAS reactions.

Foundational Principles: Reactivity of the Substituted Benzothiophene Core

Inherent Reactivity of Benzothiophene

The unsubstituted benzo[b]thiophene ring system is an aromatic 10π-electron system.[1][2] In electrophilic aromatic substitution reactions, the thiophene ring is generally more reactive than the fused benzene ring.[2] Attack occurs preferentially at the C3 position, as this pathway leads to a more stable carbocation intermediate where the positive charge is effectively stabilized by the sulfur atom without disrupting the aromaticity of the benzene ring.[1][3]

Analysis of Substituent Directing Effects

In 7-Methyl-5-methoxybenzothiophene, the presence of two electron-donating groups (EDGs) on the benzene ring dramatically alters the molecule's reactivity profile.[4]

-

The 5-Methoxy Group (-OCH₃): The methoxy group is a powerful activating group.[5] It donates electron density to the aromatic ring primarily through a strong positive mesomeric (+M) or resonance effect, with a weaker electron-withdrawing inductive (-I) effect.[6][7] This donation of electron density significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than unsubstituted benzene.[5][7] As a classic ortho, para-director, the 5-methoxy group strongly activates the C4 (para) and C6 (ortho) positions.[6]

-

The 7-Methyl Group (-CH₃): The methyl group is a weakly activating group that directs substitution to the ortho and para positions.[8] Its activating nature stems from a combination of a positive inductive effect (+I) and hyperconjugation, both of which donate electron density to the ring.[9][10] In this molecule, the 7-methyl group activates the C6 (ortho) position.

Predicted Regioselectivity: A Consensus of Effects

The overall regioselectivity of an EAS reaction on this substrate is determined by the synergistic and competitive effects of the substituents and the inherent reactivity of the heterocyclic system.

-

Activation Dominance: The benzene portion of the molecule is highly activated by two EDGs, making it the more probable site for electrophilic attack compared to the C3 position of the thiophene ring. The powerful +M effect of the methoxy group is the dominant electronic influence.

-

Positional Analysis:

-

C4 Position: Strongly activated by the para-directing methoxy group. It is sterically accessible.

-

C6 Position: Activated by both the ortho-directing methoxy group and the ortho-directing methyl group. This position has the highest electron density on paper but is sterically hindered by the adjacent C7-methyl group.

-

C2 & C3 Positions: While C3 is the most reactive site in unsubstituted benzothiophene, the overwhelming activation of the benzene ring likely makes it a minor pathway in this specific molecule.

-

Caption: Predicted regioselectivity in 7-Methyl-5-methoxybenzothiophene.

Experimental Protocols for Electrophilic Aromatic Substitution

The following protocols are designed as robust starting points. Due to the activated nature of the substrate, careful control of temperature and stoichiometry is crucial to prevent polysubstitution and side reactions.[11] All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Nitration at the C4 Position

This protocol uses potassium nitrate in sulfuric acid, a method that allows for excellent temperature control and often favors kinetic product formation.[12]

Materials:

-

7-Methyl-5-methoxybenzothiophene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Potassium Nitrate (KNO₃), finely powdered

-

Crushed Ice and Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Methyl-5-methoxybenzothiophene (1.0 eq) in concentrated sulfuric acid (approx. 5-10 mL per gram of substrate) at 0°C using an ice bath. Stir until a homogeneous solution is obtained.

-

Reagent Addition: Add finely powdered potassium nitrate (1.05 eq) portion-wise to the stirred solution over 20-30 minutes. Scientist's Note: This slow, portion-wise addition is critical to maintain the low temperature and prevent a runaway exothermic reaction, which could lead to undesired side products.[12]

-

Reaction: Maintain the reaction temperature at 0°C and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, very carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring.

-

Work-up: Allow the ice to melt completely. The nitrated product will often precipitate as a solid.

-

If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (check with pH paper), and then wash with a small amount of cold ethanol or methanol.

-

If the product is oily, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x volumes).

-

-

Neutralization & Drying: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Friedel-Crafts Acylation at the C4 Position

This protocol uses acetyl chloride and aluminum chloride to introduce an acetyl group, a key building block for further synthetic transformations.[13][14]

Materials:

-

7-Methyl-5-methoxybenzothiophene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice and Deionized Water

-

Round-bottom flask, magnetic stirrer, ice bath, reflux condenser with drying tube

Procedure:

-

Catalyst Suspension: In a dry, inert-atmosphere (e.g., nitrogen) round-bottom flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM. Cool the suspension to 0°C in an ice bath. Scientist's Note: Anhydrous conditions are paramount as AlCl₃ reacts violently with water.[13] The Lewis acid may form a complex with the methoxy group or the sulfur atom, hence a slight excess is often required.

-

Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension. A complex forming the reactive acylium ion will be generated.[15]

-

Substrate Addition: Dissolve 7-Methyl-5-methoxybenzothiophene (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.

-

Quenching: Cool the reaction mixture back to 0°C and quench by slowly and carefully pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.[13] This hydrolyzes the aluminum complexes.

-

Work-up: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with additional DCM (2x volumes).

-

Washing & Drying: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent in vacuo. Purify the crude product by column chromatography (e.g., hexane/ethyl acetate gradient).

General Workflow and Characterization

The successful synthesis of the target molecule requires a systematic workflow from reaction setup to final product analysis.

Caption: General experimental workflow for EAS of the title compound.

Characterization: The regiochemistry of the final products must be unambiguously determined.

-

¹H NMR: The coupling patterns of the aromatic protons are definitive. For C4-substitution, the C6 and C7 protons will appear as singlets (or very narrow doublets due to meta-coupling), while the C2 and C3 protons on the thiophene ring will remain as doublets.

-

NOESY: Nuclear Overhauser Effect Spectroscopy can confirm the spatial proximity between the newly introduced substituent and adjacent protons (e.g., the methoxy protons), confirming the site of substitution.

-

Mass Spectrometry & IR: These techniques will confirm the correct mass and the successful incorporation of the new functional group (e.g., -NO₂ or -C(O)CH₃).

Summary Data Table

| Reaction Type | Reagents | Key Conditions | Predicted Major Product |

| Nitration | KNO₃, H₂SO₄ | 0°C, 1-2 hours | 4-Nitro-7-methyl-5-methoxybenzothiophene |

| Bromination | N-Bromosuccinimide (NBS), DMF | Room Temp, 2-4 hours | 4-Bromo-7-methyl-5-methoxybenzothiophene |

| Acylation | Acetyl Chloride, AlCl₃, DCM | 0°C to Room Temp, 2-4 hours | 4-Acetyl-7-methyl-5-methoxybenzothiophene |

References

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Benzothiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Reactivity of[6]Benzothieno[3,2-b][6]benzothiophene — Electrophilic and Metalation Reactions. Retrieved from [Link]

-

Filo. (2025, June 24). The o/p-directing effect of methyl group in electrophilic substitution re... Retrieved from [Link]

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: ortho–para-Directing Activators: –CH₃, –OH, –NH₂, –OCH₃. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, November 14). Why methyl group is 2,4-directing?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH.... Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. Retrieved from [Link]

-